molecular formula C18H13NO2 B2520228 (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 315681-45-9

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Numéro de catalogue B2520228
Numéro CAS: 315681-45-9
Poids moléculaire: 275.307
Clé InChI: STEKRMLPVTWKTN-FMIVXFBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a chalcone derivative that incorporates a quinoline moiety and a hydroxyphenyl group. Chalcones are known for their diverse pharmacological activities, and the integration of a quinoline ring can potentially enhance these properties due to the bioactive nature of quinoline derivatives. The compound is likely to exhibit interesting chemical and biological characteristics due to the presence of these functional groups.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, they do offer insights into related synthetic methods. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols as described in the first paper suggests a potential pathway for synthesizing quinoline-containing compounds . This method involves the formation of alkylideneaminyl radical intermediates, which could be adapted to synthesize the quinoline core of the compound .

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, where the quinoline ring system forms specific dihedral angles with the propenone linkage and the methoxyphenyl ring . This structural data can be extrapolated to predict the molecular conformation of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, which may also exhibit a planar structure due to the conjugation across the chalcone linkage, potentially affecting its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of chalcones and quinoline derivatives is well-documented, although the papers provided do not specifically address the reactions of the compound . However, based on the structural similarities, it can be inferred that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may undergo reactions typical of chalcones, such as cyclization or addition reactions, and may also participate in electrophilic substitution reactions at the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be hypothesized based on the properties of similar compounds. For example, the presence of hydrogen-bonding motifs in the crystal structure of a related compound suggests that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may also form hydrogen bonds, which could influence its solubility and stability . The hydroxyphenyl group may contribute to the compound's acidity and potential for intermolecular interactions.

Relevant Case Studies

The third paper discusses the antitumor activity of quinolin-4-ones, which are structurally related to the compound of interest . The potent cytotoxic activity against cancer cell lines and the significant anticancer activity observed in an in vivo model highlight the therapeutic potential of quinoline-containing chalcones. This suggests that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may also possess antitumor properties and could be a candidate for further investigation in cancer research.

Applications De Recherche Scientifique

Chemoenzymatic Synthesis and Antitumor Activity

Chemoenzymatic synthesis using lipase-catalyzed resolution has led to the discovery of novel derivatives with significant antitumor activity. These compounds, including enantiomerically pure forms, have shown effectiveness in inhibiting tumor cell growth in vitro, specifically against human neuroblastoma and lung carcinoma cell lines. This approach highlights the therapeutic potential of these compounds in cancer treatment (Nagarapu et al., 2011).

Antiproliferative Evaluation Against Cancer Cells

Studies on 3-phenylquinolinylchalcone derivatives, closely related to the queried compound, have demonstrated antiproliferative activities. These studies identified lead compounds active against non-small cell lung cancers and breast cancers, indicating the role of these derivatives in developing new cancer therapies. The mechanisms include cell cycle arrest and activation of apoptosis pathways (Tseng et al., 2013).

Novel Derivatives as Anticancer Agents

The synthesis and evaluation of novel quinolin-2-one derivatives have shown promising anticancer activity against specific cell lines, suggesting the potential of these compounds as anticancer agents. The research focuses on the development of these derivatives through nucleophilic addition and their in vitro efficacy against cancer cell lines, providing insights into their therapeutic potential (Desai et al., 2017).

Psychopharmacological Activity

Investigations into the psychopharmacological activity of quinolin-2-one derivatives highlight their antidepressant effects. The synthesis involves the Mannich reaction and molecular docking studies, with specific compounds showing potent antidepressant activity in preclinical models. This research avenue explores the psychiatric applications of these compounds (Emmie de et al., 2019).

Antitubercular Evaluation

The development of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones through catalyzed condensation has opened new pathways for antitubercular agents. These compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis, with some showing significant efficacy. The findings contribute to the search for new treatments against tuberculosis (Kantevari et al., 2011).

Propriétés

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEKRMLPVTWKTN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.